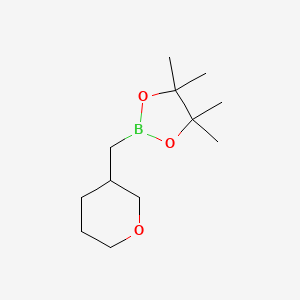

4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane

Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a (tetrahydro-2H-pyran-3-yl)methyl group at the 2-position. Its structure combines steric bulk from the pinacol-like methyl groups with the oxygen-rich tetrahydrofuran-like pyran moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-3-ylmethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRHDHDJIZSQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organolithium-Mediated Borylation

A common approach involves the generation of an organolithium species from a suitable halogenated tetrahydropyran derivative, followed by reaction with a boronate ester such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its derivatives.

- A halogenated tetrahydropyran (e.g., 3-bromomethyl tetrahydropyran) is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78 °C).

- The resulting organolithium intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or an isopropoxy-substituted boronate ester.

- The reaction mixture is warmed to room temperature and stirred for several hours (commonly 12-18 h).

- The reaction is quenched with water or ammonium chloride solution, followed by extraction, drying, and purification by column chromatography.

Example data from related boronate ester syntheses:

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Organolithium generation | n-BuLi (1.6-2.5 M), THF, -78 °C | - | Slow addition, inert atmosphere |

| Borylation reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | Used in slight excess (1.05 equiv) |

| Reaction time | 12-18 h at room temperature | 51-86 | Purification by silica gel chromatography |

| Quenching | Water or NH4Cl solution | - | Extraction with organic solvents |

This method has been reported with yields ranging from 51% to 86% depending on substrate and conditions.

Pinacol Boronate Formation via Boronic Acid Intermediates

Another route involves the synthesis of the boronic acid intermediate, which is subsequently converted to the pinacol boronate ester:

- Starting from (dichloromethyl)boronic acid or related species, the boronic acid is reacted with pinacol in the presence of anhydrous magnesium sulfate as a drying agent.

- The reaction is carried out in dry dichloromethane under argon atmosphere at room temperature for 16 hours.

- Filtration and concentration yield the pinacol boronate ester.

Although this procedure is described for 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, the specific tetrahydro-2H-pyran-3-ylmethyl substituent requires prior functionalization of the boronic acid or the starting halide precursor.

Hydroboration and Borocupration Approaches

Advanced synthetic methods include:

- Hydroboration of alkenes or alkynes followed by functional group transformations to introduce the tetrahydropyran moiety.

- Borocupration of allylic phosphonates resulting in boron-substituted cyclopropanes, which can be further elaborated.

These methods are more specialized and less commonly applied for the direct synthesis of the title compound but provide insight into the versatility of boronate chemistry.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Organolithium generation | n-BuLi in hexane, THF, -78 °C | - | Requires inert atmosphere |

| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, 12-18 h | 51-86 | Purified by column chromatography |

| Quenching and work-up | Water or NH4Cl, extraction with DCM or EtOAc | - | Drying over MgSO4 and concentration |

| Purification | Silica gel chromatography | - | Yields vary with substrate and scale |

Analytical and Characterization Notes

- NMR (1H and 13C) spectra are used to confirm the structure, with characteristic signals for the tetramethyl groups of the dioxaborolane ring and the tetrahydropyranyl methylene protons.

- High-resolution mass spectrometry confirms molecular weight.

- Purity is typically assessed by HPLC or NMR integration.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boranes or other boron-containing compounds.

Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boranes or other reduced boron species.

Substitution: Various substituted boronic esters or other organoboron compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. The dioxaborolane moiety can be involved in the design of novel anticancer agents by enhancing the selectivity and efficacy of existing drugs. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Neuroprotective Effects : There is emerging evidence that boron compounds may exert neuroprotective effects. Research indicates that they can modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Reagent for Cross-Coupling Reactions : 4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Functional Group Transformations : The compound can facilitate various transformations due to its boron functionality. It can act as a precursor for the synthesis of alcohols and amines through hydrolysis and amination reactions.

Materials Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique properties of dioxaborolanes allow for the development of advanced materials with tailored functionalities.

Nanomaterials : Research has indicated that boron compounds can be used to synthesize nanomaterials with specific optical and electronic properties. These materials have potential applications in sensors, photovoltaics, and other electronic devices.

Case Study 1: Anticancer Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of dioxaborolane derivatives and their biological evaluation against various cancer cell lines. The results demonstrated that specific modifications to the dioxaborolane structure significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Organic Synthesis

In a research article focused on synthetic methodologies, the use of 4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane was highlighted as a key reagent in a multi-step synthesis of complex natural products. The study showcased its effectiveness in facilitating cross-coupling reactions under mild conditions .

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of boron compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of an organic group to form a new carbon-carbon bond. In biological systems, the boron atom can interact with enzymes or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Dioxaborolane Core

The reactivity and stability of 1,3,2-dioxaborolanes are highly dependent on substituents. Below is a comparative analysis of key analogues:

Structural and Reactivity Insights

- Steric Effects: The tetramethyl groups in all analogues confer stability by protecting the boron center.

- Electronic Effects: The oxygen atoms in the pyran moiety (e.g., in and ) increase polarity, enhancing solubility in polar solvents like THF or dioxane. This contrasts with non-polar analogues like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane .

- Synthetic Utility : Compounds with allyloxy or dihydro-pyran substituents (e.g., ) are preferred for tandem reactions involving hydroboration or radical-polar crossover processes .

NMR and Crystallographic Data

- Target Compound: No direct NMR data are provided in the evidence, but similar compounds (e.g., 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane ) show characteristic ¹¹B NMR shifts at δ 33.7 ppm, typical for dioxaborolanes.

- X-ray Crystallography : reveals that dioxaborolane rings in related structures (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl derivatives) adopt planar geometries with B–B bond lengths of ~1.7 Å .

Biological Activity

4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and synthetic organic chemistry. Its unique structure allows for various biological activities, making it a subject of interest in recent research.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 266.15 g/mol |

| CAS Number | 1068163-32-5 |

| Purity | 97% |

| Boiling Point | Not specified |

| Density | Not specified |

Research indicates that compounds like 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane may interact with biological targets through mechanisms involving enzyme inhibition or modulation of signaling pathways. The presence of the boron atom is significant as boron compounds are known to influence biological systems by mimicking phosphate groups in biochemical processes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of boron-containing compounds have been explored in various cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells through oxidative stress mechanisms and disruption of cellular signaling pathways. The structural features of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane suggest it may share these properties, potentially leading to further exploration in anticancer therapies.

Case Studies

- Synthesis and Evaluation : A study conducted by Yi et al. (2012) synthesized various dioxaborolane derivatives and evaluated their biological activities. The findings indicated that structural modifications could significantly enhance biological activity.

- Neuropreventive Agents : Another investigation focused on the synthesis of honokiol analogs from dioxaborolanes highlighted their neuroprotective effects in vitro. These findings suggest a promising avenue for developing neuroprotective drugs based on similar structural frameworks.

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane?

Methodological Answer: The synthesis of this compound typically involves two key steps:

Borylation of a Halogenated Precursor : A halogenated intermediate (e.g., bromo or chloro derivative) undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions. For example, analogous syntheses of boronic esters use Pd(dppf)Cl₂ as a catalyst in THF at 80°C .

Functional Group Coupling : The tetrahydro-2H-pyran-3-ylmethyl group is introduced via nucleophilic substitution or cross-coupling. For instance, spirocyclic boronic esters are synthesized via alkylation of boronate intermediates with substituted pyran derivatives .

Table 1: Example Reaction Conditions for Borylation

| Precursor | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Bromophenylpyrazine | Pd(dppf)Cl₂ | THF | 80°C | 70–85 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR are critical for verifying structure. For example, ¹¹B NMR peaks for boronic esters appear at δ ~30–35 ppm, while ¹H NMR resolves methyl groups (δ ~1.0–1.3 ppm) and pyran protons (δ ~3.5–4.5 ppm) .

- X-ray Crystallography : Crystal structures of related compounds (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) confirm stereochemistry and bond lengths. Space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are reported .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₃BO₂: 222.14) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) enhances coupling efficiency with aryl halides. For example, coupling with 4-bromophenol derivatives achieves >90% yield in DMF/H₂O (3:1) at 100°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while aqueous conditions stabilize boronate intermediates .

- Substrate Scope : Electron-deficient aryl halides react faster. Steric hindrance from the tetrahydro-2H-pyran group may require extended reaction times (24–48 hours) .

Table 2: Optimization Parameters for Cross-Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dtbpf) | +15% |

| Solvent | DMF/H₂O (3:1) | +20% |

| Temperature | 100°C | +25% |

Q. How to resolve contradictions in melting points and spectral data across synthetic batches?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, phenolic byproducts (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) may lower melting points (mp 112–117°C vs. theoretical 120°C) .

- Recrystallization : Purify using hexane/ethyl acetate (5:1) to isolate crystalline phases. Differential Scanning Calorimetry (DSC) can identify polymorphic forms .

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) in NMR help distinguish stereoisomers or tautomers .

Q. What strategies mitigate boron-oxygen bond hydrolysis during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and moisture ingress .

- Stabilizers : Add 1% triethylamine to neutralize acidic impurities. Silica gel desiccants maintain anhydrous conditions .

- Alternative Protecting Groups : Compare with 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives, which exhibit higher hydrolytic stability .

Q. How does the tetrahydro-2H-pyran substituent influence reactivity in organometallic reactions?

Methodological Answer:

- Steric Effects : The pyran ring creates a bulky environment, reducing reaction rates in sterically demanding couplings (e.g., with ortho-substituted aryl halides) .

- Electronic Effects : The oxygen atom in pyran enhances electron density at boron, improving oxidative stability. This is confirmed by cyclic voltammetry (E₁/₂ ≈ –1.2 V vs. Ag/AgCl) .

- Comparative Studies : Analogues with cyclohexylmethyl groups show 30% lower yields in Miyaura borylation, highlighting the pyran group’s balance of steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.